An In-Depth Technical Guide to 1-Benzothiophen-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1-Benzothiophen-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Core Heterocycle in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity across a spectrum of therapeutic targets. 1-Benzothiophen-3(2H)-one, a bicyclic aromatic heterocycle, stands as a prominent member of this esteemed class. Its unique structural and electronic properties render it a versatile building block in the synthesis of a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1-Benzothiophen-3(2H)-one, with a particular focus on its applications in modern drug development for an audience of researchers, scientists, and drug development professionals.
The benzothiophene core, a fusion of a benzene and a thiophene ring, is a cornerstone in the design of numerous pharmaceuticals.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] 1-Benzothiophen-3(2H)-one, specifically, serves as a crucial intermediate, offering reactive sites that allow for strategic molecular elaboration and the exploration of structure-activity relationships (SAR).[1] This guide will delve into the fundamental chemistry of this compound, providing both theoretical understanding and practical insights for its effective utilization in the research and development of novel therapeutics.
I. Chemical Structure and Physicochemical Properties
1-Benzothiophen-3(2H)-one, also known by synonyms such as Thioindoxyl and Benzo[b]thiophen-3(2H)-one, is a solid at room temperature.[5] Its core structure consists of a benzene ring fused to a thiophene ring, with a ketone functional group at the 3-position of the thiophene moiety.[5]
Key Identifiers and Molecular Characteristics
| Property | Value | Source |
| IUPAC Name | 1-Benzothiophen-3(2H)-one | |
| CAS Number | 130-03-0 | [1][3] |
| Molecular Formula | C₈H₆OS | [1][3] |
| Molecular Weight | 150.2 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C2C(=C1)SCC2=O | [5] |
| InChI Key | ADHAJDDBRUOZHJ-UHFFFAOYSA-N | [5] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 230 °C | [6] |
| Boiling Point | 129-130 °C at 3 Torr | [6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in organic solvents | [5] |
II. Synthesis of the 1-Benzothiophen-3(2H)-one Core
The construction of the 1-Benzothiophen-3(2H)-one scaffold is a critical first step for its utilization in further synthetic elaborations. A common and effective method involves the intramolecular cyclization of a substituted benzoic acid derivative.
Experimental Protocol: Synthesis from 2-Mercaptobenzoic Acid
A robust one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols, which exist in tautomeric equilibrium with 1-Benzothiophen-3(2H)-one derivatives, proceeds from 2-mercaptobenzoic acid and appropriately substituted aryl bromomethyl ketones.[7] The following protocol is adapted from established literature procedures.[7]
Materials:
-
2-Mercaptobenzoic acid
-
Aryl bromomethyl ketone
-
Triethylamine
-
Dimethylformamide (DMF)
-
Ice-cold water
-
2 N Hydrochloric acid
Procedure:
-
To a stirred solution of 2-mercaptobenzoic acid (1 mmol) and the desired aryl bromomethyl ketone (1.2 mmol) in 5 mL of DMF, add triethylamine (1 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 30 mL of ice-cold water.
-
Adjust the pH of the aqueous mixture to approximately 7 using a 2 N solution of hydrochloric acid.
-
The resulting precipitate of the 2-aroylbenzo[b]thiophen-3-ol is collected by filtration using a Buchner funnel.
-
Wash the collected solid with cold water and dry.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to deprotonate the carboxylic acid and thiol groups of 2-mercaptobenzoic acid, facilitating the nucleophilic attack on the aryl bromomethyl ketone.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Acidification: Neutralization of the reaction mixture protonates the phenoxide intermediate, leading to the precipitation of the final product.
Reaction Mechanism
The reaction proceeds through an initial Sₙ2-type nucleophilic attack of the sulfhydryl group of 2-mercaptobenzoic acid on the bromomethyl ketone. This is followed by an intramolecular cyclization to furnish the final product.[7]
Caption: Synthesis of 2-Aroylbenzo[b]thiophen-3-ols.
III. Spectroscopic Characterization
Accurate characterization of 1-Benzothiophen-3(2H)-one is paramount for its use in subsequent reactions. The following are typical spectroscopic data for the parent compound.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum of 1-Benzothiophen-3(2H)-one will show characteristic signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the 2-position will appear as a singlet further upfield. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms in distinct chemical environments. The carbonyl carbon will have a characteristic downfield shift (around δ 190-200 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, while the methylene carbon will be observed at a higher field. |
| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (150.2 m/z). Fragmentation patterns often involve the loss of CO and other small molecules, providing further structural confirmation.[8][9] |
IV. Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-Benzothiophen-3(2H)-one is centered around the ketone functional group and the adjacent active methylene group. These sites provide a gateway for a variety of chemical transformations, making it a valuable scaffold for generating molecular diversity in drug discovery campaigns.
Knoevenagel Condensation
The active methylene group at the 2-position is particularly susceptible to condensation reactions with aldehydes and ketones in the presence of a base, a classic example being the Knoevenagel condensation.[10][11][12] This reaction is a powerful tool for creating carbon-carbon double bonds and introducing new substituents.
Reaction Mechanism:
Caption: Knoevenagel Condensation of 1-Benzothiophen-3(2H)-one.
Synthesis of Thioindigo Dyes
1-Benzothiophen-3(2H)-one is a key precursor in the synthesis of thioindigo dyes. The synthesis involves the oxidative coupling of two molecules of 1-Benzothiophen-3(2H)-one.[7]
Applications in Medicinal Chemistry
The 1-Benzothiophen-3(2H)-one scaffold has been exploited in the development of a variety of therapeutic agents.
-
Anticancer Agents: Derivatives of benzothiophene have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction.[1][4]
-
Anti-inflammatory Agents: The benzothiophene nucleus has been incorporated into molecules designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), offering a promising strategy for the development of potent anti-inflammatory drugs with potentially reduced side effects.
-
Antimicrobial and Antifungal Agents: Numerous benzothiophene derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[12][13]
-
Antidiabetic Agents: The benzothiophene scaffold is present in some compounds developed for the treatment of diabetes.[4]
V. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzothiophen-3(2H)-one and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.
VI. Conclusion
1-Benzothiophen-3(2H)-one is a molecule of significant importance in the field of organic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its ketone and active methylene groups, makes it an invaluable building block for the creation of complex molecular architectures. The proven track record of the benzothiophene scaffold in a multitude of clinically relevant drugs underscores the continued potential of 1-Benzothiophen-3(2H)-one as a starting point for the discovery and development of the next generation of therapeutic agents. This guide has provided a foundational understanding of this key heterocycle, intended to empower researchers and scientists to effectively harness its potential in their drug discovery endeavors.
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